2-(4-Bromobenzyl)thiophen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

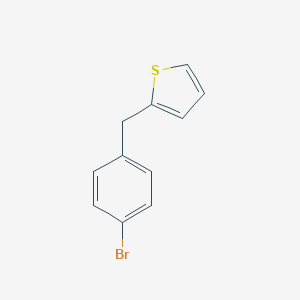

2-(4-Bromobenzyl)thiophene is an organic compound with the molecular formula C₁₁H₉BrS It consists of a thiophene ring substituted with a 4-bromobenzyl group

Wissenschaftliche Forschungsanwendungen

2-(4-Bromobenzyl)thiophene has several scientific research applications:

Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.

Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Bromobenzyl)thiophene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a thiophene boronic acid with a 4-bromobenzyl halide under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene, at temperatures ranging from 80°C to 100°C .

Industrial Production Methods: In an industrial setting, the production of 2-(4-Bromobenzyl)thiophene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Bromobenzyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Oxidation and Reduction Reactions: Products include oxidized or reduced thiophene derivatives.

Wirkmechanismus

The mechanism of action of 2-(4-Bromobenzyl)thiophene depends on its application:

Organic Electronics: It functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Materials Science: It contributes to the optical and electronic properties of materials through its unique structural features.

Vergleich Mit ähnlichen Verbindungen

2-(4-Chlorobenzyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

2-(4-Methylbenzyl)thiophene: Similar structure but with a methyl group instead of bromine.

2-(4-Fluorobenzyl)thiophene: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 2-(4-Bromobenzyl)thiophene is unique due to the presence of the bromine atom, which can participate in specific reactions, such as halogen bonding and selective substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biologische Aktivität

Overview

2-(4-Bromobenzyl)thiophene (CAS No.: 118150-25-7) is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of 2-(4-Bromobenzyl)thiophene, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(4-Bromobenzyl)thiophene consists of a thiophene ring substituted with a bromobenzyl group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiophene derivatives, including 2-(4-Bromobenzyl)thiophene. Research indicates that thiophene compounds exhibit significant antibacterial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Bromobenzyl)thiophene | Escherichia coli | 16 mg/L |

| Acinetobacter baumannii | 32 mg/L | |

| Pseudomonas aeruginosa | >64 mg/L |

The MIC values suggest that 2-(4-Bromobenzyl)thiophene has moderate antibacterial activity, particularly against E. coli and A. baumannii. Further studies have demonstrated that these compounds can disrupt bacterial membrane integrity and inhibit growth through various mechanisms, including interference with cell wall synthesis and protein function .

Anticancer Activity

In addition to its antimicrobial effects, 2-(4-Bromobenzyl)thiophene has been explored for its potential anticancer properties. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The anticancer activity of thiophenes often involves several mechanisms, including:

- Induction of Apoptosis : Thiophenes can activate intrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Certain thiophenes have been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.

- Inhibition of Angiogenesis : Some studies suggest that thiophenes can inhibit the formation of new blood vessels that supply tumors, thereby limiting their growth .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiophene derivatives, including 2-(4-Bromobenzyl)thiophene, on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

- HeLa Cells : IC50 values around 22 µM were observed, indicating significant cytotoxicity.

- MCF-7 Cells : Similar cytotoxic effects were noted, with IC50 values ranging from 20 to 30 µM.

These findings suggest that 2-(4-Bromobenzyl)thiophene possesses promising anticancer activity through multiple pathways .

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYCIKURJBHUER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571452 |

Source

|

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118150-25-7 |

Source

|

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.